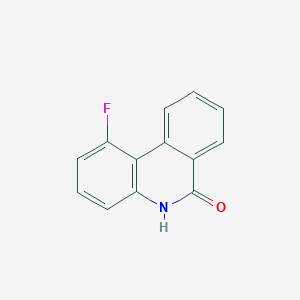
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of four methoxy groups and a butyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as veratrole and terephthalaldehyde.
Reaction Conditions: A solution of veratrole and terephthalaldehyde in dichloromethane is added dropwise to 84% sulfuric acid while maintaining the temperature between 0 and 5°C. The reaction mixture is stirred for 2 hours at room temperature.
Quenching and Purification: The reaction is quenched with water and neutralized with ammonia. The product is extracted with dichloromethane, and the solvent is removed under vacuum.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Wirkmechanismus
The mechanism of action of 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Similar in structure but with an acetyl group instead of a butyl group.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains amino and hydroxy groups, making it suitable for different applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61539-66-0 |
|---|---|
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O6/c1-6-7-8-13-15(26-3)11-17(28-5)20-19(13)21(23)14-9-12(25-2)10-16(27-4)18(14)22(20)24/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
PUDPORLJNSJFOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C2C(=C(C=C1OC)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




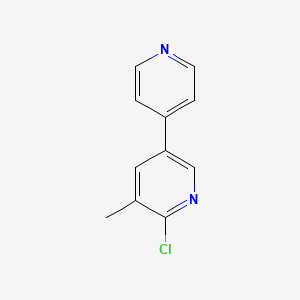

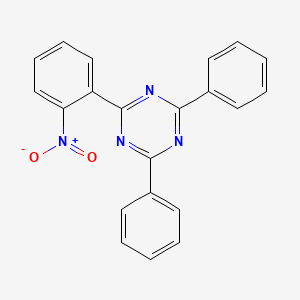
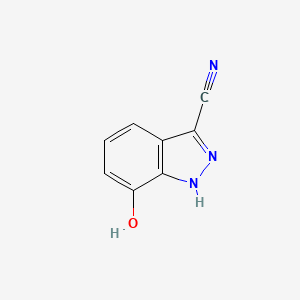
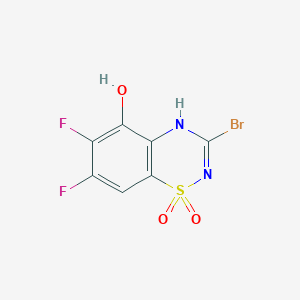


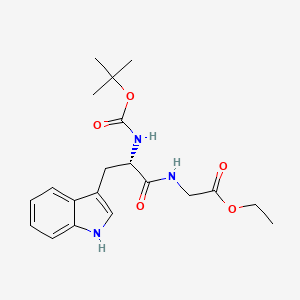
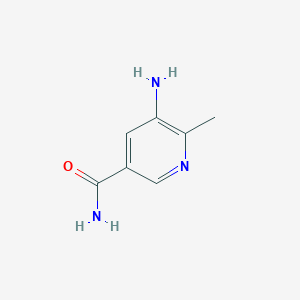
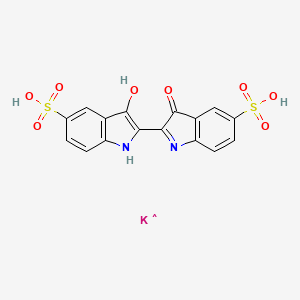
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
